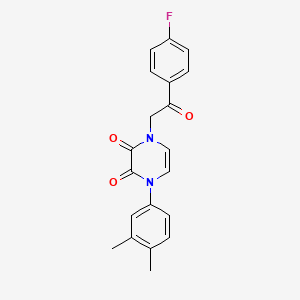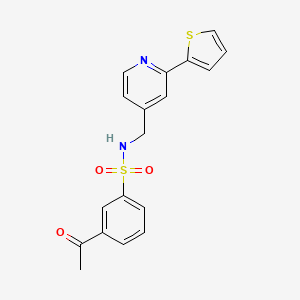![molecular formula C25H23N7O2 B3018270 N-(1-(1-(2,3-二甲苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-苯基乙酰胺 CAS No. 1172820-47-1](/img/structure/B3018270.png)
N-(1-(1-(2,3-二甲苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a related compound, was achieved by hydrolysis, acetylation, and subsequent reactions with different reagents to afford various pyrazolo[3,4-d]pyrimidine-4-ones . Another approach involved intramolecular cyclization and [3+2] cycloaddition reactions to yield novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The electronic structure and IR assignments of these molecules have been investigated using quantum mechanical calculations and Density Functional Theory (DFT), revealing insights into their chemical reactivity and vibrational spectra . The molecular docking studies of related compounds have also been performed to understand their binding interactions with biological targets .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cycloadditions, to form new compounds with potential biological activities. For example, the reaction of N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one yielded dipolarophiles, which upon reaction with arylnitrile oxides, formed new isoxazolines and isoxazoles . These reactions are crucial for the diversification of the pyrazolo[3,4-d]pyrimidine scaffold and the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The small HOMO-LUMO energy gap indicates that these molecules are chemically reactive, which is essential for their interaction with biological targets . The IR vibrational spectra provide information about the functional groups present in the molecule and their environment . The solubility, melting points, and stability of these compounds are also important parameters that affect their biological activity and pharmacokinetic profile.
科学研究应用
合成技术
研究已经开发出各种方法来合成与本研究化合物在结构上相关的吡唑并[3,4-d]嘧啶-4(5H)-酮的新型衍生物。这些技术包括分子内环化、N-烯丙基化和 N-炔丙基化过程,以生成具有潜在生物活性的新化合物。例如,Rahmouni 等人(2014 年)探索了通过 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的环加成反应合成新型异恶唑啉和异恶唑,展示了这些化合物在生成多种化学结构方面的多功能性 (Rahmouni、A.、Romdhane、A.、Said、A. B.、Guérineau、V.、Touboul、D. 和 Jannet、H.,2014 年)。
生物活性
已评估合成吡唑并[3,4-d]嘧啶-4(5H)-酮的衍生物的抗菌和抗癌特性。例如,Bondock 等人(2008 年)报道了含有安替比林部分的新杂环的抗菌活性,表明这些化合物在开发新的抗菌剂中的潜在用途 (Bondock、S.、Rabie、R.、Etman、H. 和 Fadda、A.,2008 年)。此外,Hafez 等人(2016 年)探索了新型吡唑衍生物,其中含有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物,作为潜在的抗菌和抗癌剂,突出了吡唑并[3,4-d]嘧啶化合物在治疗应用中的多功能性 (Hafez、H.、El-Gazzar、A. B. A. 和 Al-Hussain、S.,2016 年)。
作用机制
Target of Action
Similar compounds have been reported to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, antiallergic, tyrosine kinase inhibition, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds inhibit the activity of enzymes such as tyrosine kinases , while others modulate the activity of ion channels .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cell growth in cancer cells .
Pharmacokinetics
The synthesis of similar compounds has been reported to improve druglikeness and adme-tox properties .
Result of Action
Similar compounds have been reported to have moderate anticancer activity against certain cell lines .
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-8-7-11-20(17(15)3)31-23-19(14-26-31)24(34)29-25(28-23)32-21(12-16(2)30-32)27-22(33)13-18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGRRFYRQFDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
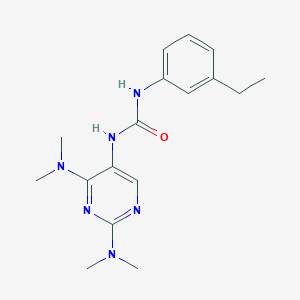
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
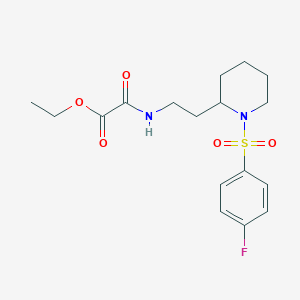

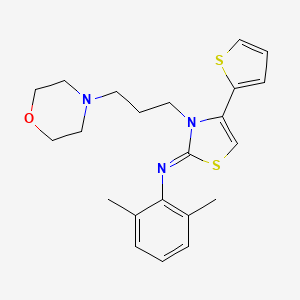
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
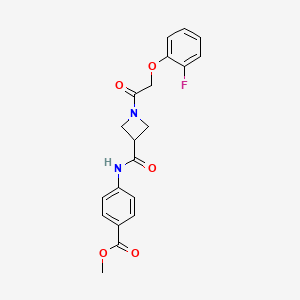
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

